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Compound of Interest

1-(Isopropylsulfonyl)-2-
Compound Name:
nitrobenzene

Cat. No. B1314106

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the key
organic intermediate, 1-(Isopropylsulfonyl)-2-nitrobenzene. This compound serves as a
critical building block in the synthesis of various pharmaceutical agents, most notably the
anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. The following sections detail its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the
experimental protocols for these analyses and a visual representation of its synthetic pathway.

Spectroscopic Data

The structural elucidation of 1-(Isopropylsulfonyl)-2-nitrobenzene is supported by a
combination of spectroscopic techniques. The data presented below has been compiled from
various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

H NMR (Proton NMR)
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The *H NMR spectrum, typically recorded in deuterated chloroform (CDCls), reveals
characteristic signals for the aromatic and isopropyl protons. The strong electron-withdrawing
nature of the nitro and sulfonyl groups significantly deshields the aromatic protons.

Proton Assignment Chemical Shift () in ppm Multiplicity
Aromatic (ortho to -NO2) 8.0-8.2 Multiplet
Aromatic (meta to -NO2) 74-7.6 Multiplet
Isopropyl CH Data not available Septet
Isopropyl CHs Data not available Doublet

13C NMR (Carbon-13 NMR)

Specific quantitative 3C NMR data for 1-(Isopropylsulfonyl)-2-nitrobenzene was not
available in the searched public domain resources. Analysis of structurally similar compounds,
such as nitrobenzene, suggests that the carbon atoms in the aromatic ring would exhibit
distinct chemical shifts due to the electronic effects of the substituents. The carbon attached to
the sulfonyl group and the carbon bearing the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum highlights the presence of key functional groups within the molecule. The
most prominent absorption bands are associated with the nitro and sulfonyl groups.

Functional Group Vibrational Mode Wavenumber (cm™1)
Nitro (NO2) Asymmetric Stretch 1532
Sulfonyl (SO2) Symmetric Stretch 1350

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound.
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Analysis Type m/z Value Interpretation

Molecular lon Peak 229 [M]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A solution of 1-(Isopropylsulfonyl)-2-nitrobenzene is prepared by dissolving the sample in a
deuterated solvent, typically chloroform-d (CDCIs), containing a small amount of
tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-
resolution NMR spectrometer. For *H NMR, the spectral width is set to encompass the aromatic
and aliphatic regions. For 13C NMR, a wider spectral width is used, and the acquisition is
typically proton-decoupled to simplify the spectrum.

IR Spectroscopy

The IR spectrum of solid 1-(Isopropylsulfonyl)-2-nitrobenzene is typically obtained using the
Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample is
intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form
a transparent pellet, through which the infrared beam is passed. Alternatively, the spectrum can
be recorded using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (El) mass spectrometer. The
sample is introduced into the ion source, where it is vaporized and bombarded with a high-
energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are
then separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Pathway

1-(Isopropylsulfonyl)-2-nitrobenzene is typically synthesized in a two-step process starting
from isopropylbenzene (cumene). The following diagram illustrates the general synthetic
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workflow.

Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene
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Nitration

(HNO3, H2S04)
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Sulfonylation

(e.g., with a sulfonating agent)

1-(Isopropylsulfonyl)-2-nitrobenzene

Click to download full resolution via product page

Caption: General synthetic workflow for 1-(Isopropylsulfonyl)-2-nitrobenzene.

» To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1-
(Isopropylsulfonyl)-2-nitrobenzene: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1314106#spectroscopic-data-for-1-
isopropylsulfonyl-2-nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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